molecular formula C12H10N2O2 B078706 5-Cyano-2-methylindole-3-acetic acid CAS No. 13218-36-5

5-Cyano-2-methylindole-3-acetic acid

Cat. No. B078706
CAS RN: 13218-36-5
M. Wt: 214.22 g/mol
InChI Key: PCXWGSGFUMSJBP-UHFFFAOYSA-N
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Description

5-Cyano-2-methylindole-3-acetic acid is a derivative of indole-3-acetic acid, a significant compound studied for its potential applications in various fields. Its structure and properties make it a subject of interest in scientific research.

Synthesis Analysis

  • The synthesis of derivatives of indole-3-acetic acid, such as this compound, often involves methods like the Peterson olefination, starting from corresponding isatins (Rossiter, 2002).

Molecular Structure Analysis

  • The crystal structure of similar compounds, like 5-methoxyindole-3-acetic acid, reveals that the molecules are hydrogen-bonded into dimers, held together in an infinite double-layered sheet structure. The conformation of the side-chain and the dihedral angle between the carboxyl and indole planes provide insight into the molecular structure of similar compounds (Sakaki et al., 1975).

Chemical Reactions and Properties

  • Cyano derivatives of indole-3-acetic acid have been studied for their reactivity and potential use in targeted therapies. These compounds exhibit significant reactivity towards nucleophiles like thiols, reflecting their potential applications in therapeutic settings (Folkes et al., 2002).

Physical Properties Analysis

  • Electropolymerization studies of compounds like 5-cyanoindole provide insights into the physical properties of related cyanoindole derivatives. For example, electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers and further oxidation to polymeric species, which can be structurally characterized (Mackintosh et al., 1995).

Scientific Research Applications

Cycloaddition Reactions

The chemistry of indoles, specifically focusing on 2-vinylindoles and 3-vinylindoles, has been explored for their behavior as dienes in cycloaddition reactions. These studies, highlighting the use of allenes under gold catalysis, provide insights into the synthesis of natural compounds and the role of methyleneindolinones as dienophiles, demonstrating significant levels of diastereoselectivity and enantioselectivity in these processes (Rossi, Abbiati, & Pirovano, 2017). This research suggests potential pathways for the functionalization of indole derivatives, including 5-Cyano-2-methylindole-3-acetic acid, in the synthesis of complex organic molecules.

Environmental Contaminants

The detection and analysis of artificial sweeteners, which, like many synthetic organic compounds, can persist in the environment, have been reviewed. The use of advanced analytical methods for these compounds in aqueous samples highlights the importance of monitoring and managing synthetic chemicals, including potentially this compound, in environmental contexts (Lange, Scheurer, & Brauch, 2012).

Pyrolysis of Polysaccharides

Research into the pyrolysis of polysaccharides has focused on the formation of small carbon compounds such as glycolaldehyde, acetol, acetic acid, and formic acid. This study provides insights into the thermal degradation processes of organic materials, which could be relevant for understanding the stability or degradation pathways of this compound under various conditions (Ponder & Richards, 2010).

Pharmacological Effects of Chlorogenic Acid

The diverse pharmacological effects of chlorogenic acid, a phenolic compound, have been extensively reviewed, highlighting its antioxidant, antibacterial, hepatoprotective, and other beneficial health effects. This research underscores the potential of naturally occurring and synthetic phenolic compounds, including indole derivatives, for various therapeutic applications (Naveed et al., 2018).

Reactive Extraction of Carboxylic Acids

Studies on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids have evaluated efficient methods for separating carboxylic acids from aqueous solutions. This research could inform the purification or synthesis processes involving this compound, emphasizing environmentally benign and efficient separation techniques (Djas & Henczka, 2018).

Safety and Hazards

The safety data sheet for 5-Cyano-2-methylindole-3-acetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXWGSGFUMSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649601
Record name (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13218-36-5
Record name (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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